N-([2,3'-bifuran]-5-ylmethyl)acetamide
Description
Overview of Furan-Containing Organic Compounds in Contemporary Research
The furan (B31954) ring, a five-membered aromatic heterocycle with one oxygen atom, is a fundamental building block in organic chemistry. nih.govvulcanchem.com It is a prevalent scaffold found in numerous natural products, and its derivatives are synthesized on a large scale for use as chemical raw materials. researchgate.netchiralen.com The versatility of the furan structure allows for a wide range of chemical modifications, making it a valuable starting point for creating diverse and complex molecules. nih.gov
In contemporary research, furan-containing compounds are highly valued for their broad spectrum of biological activities. oulu.fi These compounds are integral to medicinal chemistry and are found in many pharmaceuticals. researchgate.netacs.org The inclusion of a furan nucleus is a key strategy in the development of new drugs. oulu.fi Research has demonstrated that furan derivatives exhibit a remarkable array of pharmacological properties, as detailed in the table below. chiralen.comchiralen.comnih.govnih.gov
| Pharmacological Activity of Furan Derivatives | Description |
| Antimicrobial | Includes antibacterial and antifungal properties; effective against various strains of bacteria and fungi. acs.orgchiralen.com |
| Antiviral | Some furan-based compounds inhibit the replication of viruses such as HIV and influenza. chiralen.comacs.org |
| Anti-inflammatory | Furan rings are present in agents that can inhibit COX enzymes, thereby reducing inflammation. chiralen.comacs.org |
| Anticancer | Certain derivatives have shown antitumor activity against various cancer cell lines. chiralen.comnih.gov |
| Cardiovascular | The furan ring system is the basic skeleton of numerous compounds possessing cardiovascular activities. chiralen.com |
| CNS Activities | Includes antidepressant, anxiolytic, anticonvulsant, and antiparkinsonian properties. researchgate.netnih.gov |
The electron-rich nature of the furan ring allows it to engage in various electronic interactions with biological targets like enzymes and receptors, while its aromaticity contributes to molecular stability. chiralen.com This combination of structural stability and electronic versatility underpins the continued and intensive investigation of furan-containing compounds in modern chemical research. nih.gov
Significance of Bifuran Core Structures in Molecular Design
The bifuran core, consisting of two directly connected furan rings, represents a step up in structural complexity and offers unique properties for molecular design. These structures serve as valuable scaffolds in both materials science and medicinal chemistry. For instance, polymers derived from bifuran dicarboxylic acids are being explored as high-performance, renewable bioplastics with excellent gas-barrier properties, presenting a sustainable alternative to fossil-based plastics like PET. rsc.org
The specific manner in which the two furan rings are linked—the isomerism of the bifuran core—has a profound impact on the final properties of the molecule. Research comparing polyesters made from 2,2'-bifuran (B1329537) and 3,3'-bifuran units reveals significant differences in their thermal properties, such as the glass transition temperature, and in their electronic properties, such as the oxidation potential. This demonstrates that the linkage point is a critical design element that can be tuned to achieve desired characteristics in advanced materials.
In medicinal chemistry, bifuran derivatives have shown potent biological activity. Certain monocationic 2,2'-bifuran compounds have been identified as powerful antibacterial agents, with effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the bifuran scaffold as a "privileged structure" capable of interacting effectively with biological targets. The exploration of unsymmetrical linkages, such as the 2,3'-bifuran core, is a logical progression in this field. An unsymmetrical core disrupts the molecule's symmetry, which can lead to novel spatial arrangements and electronic distributions, potentially unlocking new interactions with biological receptors or creating unique properties in materials.
Relevance of Acetamide (B32628) Functional Groups in Complex Molecule Synthesis
The acetamide group (CH₃CONH₂) is the simplest amide derived from acetic acid and is a cornerstone functional group in organic synthesis. acs.orgresearchgate.net Its relevance stems from its structural and chemical properties, which are highly valuable in the construction of larger, more complex molecules, particularly in the pharmaceutical industry. researchgate.net
One of the most critical features of the acetamide group is its ability to act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). acs.org This capacity for hydrogen bonding is fundamental to molecular recognition and allows acetamide-containing molecules to bind to the active sites of enzymes and receptors, a key principle in drug design.
Furthermore, the acetamide linkage is a stable and common feature in a vast number of bioactive compounds, serving as a reliable linker between different parts of a molecule. Molecules with an acetamide core structure are known to exhibit a wide spectrum of therapeutic effects.
| Applications and Roles of the Acetamide Group | Description |
| Intermediate in Synthesis | Serves as a key building block in the synthesis of pharmaceuticals, vitamins, and antibiotics. researchgate.netresearchgate.net |
| Pharmacophore Component | The acetamide moiety is a core component in many drugs, including widely used analgesics like paracetamol. |
| Prodrug Design | The amide bond can be leveraged in prodrug strategies, where it is later hydrolyzed in vivo by amidase enzymes to release an active drug. |
| Solvent and Plasticizer | In industrial applications, acetamide is used as a specialty solvent and a plasticizer. |
| Molecular Interactions | Its polarity and hydrogen bonding capability influence solubility and interactions with other molecules. researchgate.net |
The chemical reactivity of the acetamide group, including its potential for hydrolysis under acidic or basic conditions, also makes it a versatile functional handle in multi-step synthetic pathways. researchgate.net Its structural simplicity, stability, and capacity for crucial intermolecular interactions ensure its continued relevance in the synthesis of complex molecules. acs.org
Rationale for Academic Investigation of N-([2,3'-bifuran]-5-ylmethyl)acetamide
While specific research literature on this compound is not extensive, a strong rationale for its academic investigation can be constructed from the known value of its constituent parts. The study of this particular molecule is driven by the principles of molecular exploration and structure-activity relationship (SAR) studies in medicinal chemistry and materials science.
The rationale is built on three key pillars:
The Proven Value of the Furan Scaffold: As established, the furan ring is a well-known component of countless bioactive compounds. researchgate.net
The Unique Properties of the Bifuran Core: Bifuran structures are scaffolds for potent antibiotics and high-performance polymers. rsc.org The specific, unsymmetrical 2,3'-linkage in the target molecule is expected to confer distinct conformational, electronic, and, consequently, functional properties compared to more commonly studied symmetrical isomers like 2,2'-bifuran. acs.org
The Functional Importance of the Acetamide Group: The acetamide moiety is a critical functional group in drug design, prized for its ability to form hydrogen bonds and act as a stable linker.
Structure
3D Structure
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-6-10-2-3-11(15-10)9-4-5-14-7-9/h2-5,7H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOUOAQGYQFQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(O1)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Foundational Approaches to Furan (B31954) Ring Construction
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental building block in a vast array of natural products and synthetic compounds. hud.ac.uk Its synthesis has been a subject of extensive research, leading to the development of numerous methods, from time-honored classical reactions to sophisticated modern catalytic protocols.
Classical Heterocyclic Annulation Reactions
Among the most established methods for furan synthesis are the Paal-Knorr Furan Synthesis and the Feist-Benary Furan Synthesis. These reactions, named after their discoverers, have been instrumental in the preparation of substituted furans for over a century.
The Paal-Knorr Furan Synthesis , first reported in 1884, is a straightforward and widely used method for synthesizing furans from 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org The reaction typically proceeds under acidic conditions, where the acid catalyzes the cyclization and dehydration of the dicarbonyl compound to form the furan ring. organic-chemistry.orgwikipedia.org Various protic acids, such as sulfuric acid and hydrochloric acid, as well as Lewis acids, can be employed as catalysts. wikipedia.orgalfa-chemistry.com The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal intermediate that then dehydrates to yield the furan. wikipedia.orgalfa-chemistry.com
The Feist-Benary Furan Synthesis offers an alternative route to substituted furans through the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base, such as ammonia or pyridine. wikipedia.orgchemeurope.com This condensation reaction involves the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. wikipedia.orgquimicaorganica.org Subsequent cyclization and dehydration lead to the formation of the furan ring. quimicaorganica.org While effective, this method can sometimes yield dihydrofuranol byproducts that require a separate acid-catalyzed dehydration step to form the final furan product. researchgate.net
| Classical Furan Synthesis | Reactants | Conditions | Key Features |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid-catalyzed (protic or Lewis acids) | Widely applicable, straightforward cyclization and dehydration. organic-chemistry.orgwikipedia.org |
| Feist-Benary Synthesis | α-Halo ketones and β-Dicarbonyl compounds | Base-catalyzed (e.g., ammonia, pyridine) | Forms substituted furans, can sometimes yield dihydrofuranol intermediates. wikipedia.orgchemeurope.com |
Modern Catalyst-Mediated Cyclization and Coupling Protocols
In recent decades, the field of organic synthesis has witnessed a surge in the development of modern, catalyst-mediated reactions that offer greater efficiency, milder reaction conditions, and enhanced control over the synthesis of complex molecules. hud.ac.ukresearchgate.net These advancements have significantly impacted the synthesis of furan rings, providing new avenues for their construction.
Metal-catalyzed reactions have emerged as a powerful tool for furan synthesis. hud.ac.uk Various transition metals, including palladium, gold, copper, and rhodium, have been successfully employed to catalyze the cyclization of diverse starting materials into furan derivatives. hud.ac.ukorganic-chemistry.org For instance, gold-catalyzed cycloisomerization of allenones provides a mild and efficient route to furans. organic-chemistry.org Similarly, palladium catalysis has been utilized in the synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org
Cobalt-based metalloradical catalysis represents another innovative approach, enabling the regioselective synthesis of polysubstituted furans from the cyclization of alkynes with α-diazocarbonyls. nih.govorganic-chemistry.org This method is notable for its broad substrate scope and high tolerance for various functional groups. nih.govorganic-chemistry.org The reaction proceeds under neutral and mild conditions, offering a distinct advantage over more traditional ionic-based mechanisms. nih.gov
Strategies for Bifuran Scaffold Assembly
The construction of the bifuran scaffold, the core of N-([2,3'-bifuran]-5-ylmethyl)acetamide, requires the strategic coupling of two furan rings. This can be achieved through various synthetic strategies, with transition metal-catalyzed cross-coupling reactions being particularly prominent.
Transition Metal-Catalyzed Cross-Coupling Reactions for Biaryl Formation
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. These reactions are instrumental in the assembly of biaryl and biheteroaryl structures, including the bifuran scaffold.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are widely employed for this purpose. For example, the reductive coupling of 5-bromofuroic acid, a derivative of the biomass-derived platform chemical furfural, can be achieved using a palladium on carbon (Pd/C) catalyst with carbon monoxide as the reductant to form a 2,2'-bifuran (B1329537) derivative. bohrium.comacs.org Nickel-catalyzed electrochemical homocoupling of bromine-substituted methyl furancaboxylates also provides a sustainable route to bifuran motifs. vtt.fi These methods offer a direct and efficient way to link two furan rings, forming the desired bifuran core.
Sustainable Synthesis Routes Utilizing Biomass-Derived Precursors
The growing emphasis on sustainable chemistry has spurred the development of synthetic routes that utilize renewable resources. Biomass, particularly lignocellulosic biomass, is a rich source of platform chemicals that can be converted into valuable furanic compounds. nih.govmdpi.commdpi.com
Furfural and 5-hydroxymethylfurfural (HMF) are key platform chemicals derived from the dehydration of carbohydrates found in biomass. nih.govmdpi.com These furanic aldehydes serve as versatile starting materials for the synthesis of a wide range of furan derivatives, including those needed for the assembly of bifuran scaffolds. mdpi.comresearchgate.net For instance, furfural can be converted into derivatives like 5-bromofuroic acid, which can then be used in cross-coupling reactions to form bifuran structures. bohrium.comacs.org The use of biomass-derived precursors offers a greener and more sustainable alternative to traditional fossil fuel-based feedstocks. nih.gov
| Sustainable Bifuran Synthesis | Precursor | Catalyst/Method | Significance |
| Reductive Coupling | 5-Bromofuroic acid (from Furfural) | Pd/C, CO | Utilizes a biomass-derived starting material for bifuran formation. bohrium.comacs.org |
| Electrochemical Homocoupling | Bromine-substituted methyl furancaboxylates | Nickel-bipyridine catalyst | Employs sustainable carbon-based electrodes and avoids sacrificial anodes. vtt.fi |
Challenges and Innovations in Regioselective Bifuran Linkage
A key challenge in the synthesis of bifuran compounds is achieving regioselectivity, which is the controlled formation of a specific isomer when multiple reaction sites are available. The synthesis of this compound specifically requires the formation of a 2,3'-linkage between the two furan rings.
Achieving such specific connectivity often requires careful selection of starting materials, catalysts, and reaction conditions. Directed ortho-lithiation is one strategy that can be employed to achieve regioselective functionalization of aromatic rings, which can then be utilized in cross-coupling reactions. nih.gov While not directly applied to bifuran synthesis in the provided context, this principle of directed metalation highlights the type of strategic control necessary for regioselective synthesis.
Innovations in catalysis, such as the development of new ligands and catalytic systems, are continuously addressing the challenge of regioselectivity. For example, cobalt-based metalloradical catalysis has demonstrated complete regioselectivity in the synthesis of multisubstituted furans. nih.govorganic-chemistry.org The ability to control the regiochemical outcome of coupling reactions is crucial for the efficient and targeted synthesis of complex molecules like this compound.
Synthesis of the Acetamide (B32628) Moiety
The final step in the synthesis of the target molecule is the formation of the acetamide group. This is typically achieved through the acylation of a primary amine precursor, specifically ([2,3'-bifuran]-5-yl)methanamine.
The formation of an amide bond is a cornerstone of organic synthesis. The most common method for this transformation is the acylation of a primary amine. This can be accomplished using a variety of acylating agents, with acetyl chloride and acetic anhydride being the most common for introducing an acetyl group.
The reaction of an amine with an acyl chloride is a rapid and often exothermic process, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines such as triethylamine or pyridine. Alternatively, the Schotten-Baumann reaction conditions, which involve an aqueous basic solution, can be employed.
When using acetic anhydride, the reaction proceeds similarly, with the generation of acetic acid as a byproduct. A base is also typically used to drive the reaction to completion. The choice of solvent for these reactions is broad, with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being frequently used.
For more sensitive substrates or to avoid harsh reagents, coupling agents can be used to facilitate the reaction between a carboxylic acid (acetic acid) and the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.
A summary of common acylation conditions is presented in the table below.
| Acylating Agent | Reagent/Catalyst | Solvent(s) | Temperature | Byproduct |
| Acetyl chloride | Triethylamine, Pyridine | DCM, THF | 0 °C to RT | HCl |
| Acetic anhydride | Triethylamine, Pyridine | DCM, THF | RT | Acetic acid |
| Acetic acid | DCC, EDC/HOBt | DMF, DCM | 0 °C to RT | DCU, EDU |
DCM: Dichloromethane, THF: Tetrahydrofuran, DMF: Dimethylformamide, RT: Room Temperature, DCC: Dicyclohexylcarbodiimide, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, DCU: Dicyclohexylurea, EDU: 1-Ethyl-3-(3-dimethylaminopropyl)urea.
Furfurylamines, as a class of compounds, are amenable to N-substitution reactions, including acylation. The optimization of these reactions often focuses on maximizing yield and purity while minimizing side reactions. For the N-acetylation of a furfurylamine precursor, reaction conditions are generally mild.
Studies on the reductive amination of furfural to produce furfurylamine have provided insights into the stability and reactivity of the furfurylamine system. For the subsequent acylation, controlling the stoichiometry of the acylating agent is crucial to prevent di-acylation or other side reactions. The use of a slight excess of the acylating agent is common to ensure complete conversion of the amine.
The choice of base and solvent can also be optimized. For instance, in the case of furfurylamines, the use of a non-nucleophilic base like triethylamine is preferred to avoid competition with the amine substrate. The reaction temperature is typically kept low initially (e.g., 0 °C) and then allowed to warm to room temperature to control the reaction rate and minimize the formation of impurities.
Recent advancements in continuous-flow chemistry have also been applied to the N-acetylation of amines, offering advantages such as improved reaction control, enhanced safety, and easier scale-up. In one example, acetonitrile was used as both the acetylating agent and the solvent in the presence of an alumina catalyst, representing a greener alternative to traditional methods.
The following table outlines optimized conditions for the N-acetylation of a generic furfurylamine.
| Acetylating Agent | Base | Solvent | Temperature | Key Optimization Parameters |
| Acetic Anhydride | Pyridine | None (neat) | 0 °C to RT | Slow addition of anhydride |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | Control of stoichiometry |
| Acetonitrile | Alumina | Acetonitrile | Elevated Temp. | Continuous flow setup |
Convergent and Linear Synthetic Pathways to this compound
The construction of the this compound molecule can be approached through either a linear or a convergent synthetic strategy. The choice of strategy depends on factors such as the availability of starting materials, the efficiency of individual steps, and the ease of purification of intermediates.
A linear synthesis would involve the sequential modification of a single starting furan derivative. For instance, one could start with a 5-substituted furan, couple it with a 3-substituted furan, and then elaborate the substituent at the 5-position to the desired methyl acetamide group. A hypothetical linear sequence could be:
Bromination of a 5-functionalized furan: For example, starting with 5-methylfuran and brominating it to afford 2-bromo-5-methylfuran.
Cross-coupling: Reaction of the brominated furan with a 3-substituted furan, such as 3-bromofuran, via a palladium-catalyzed cross-coupling reaction to form the 2,3'-bifuran core.
Functional group transformation: Conversion of the methyl group at the 5-position into a bromomethyl group via radical bromination.
Amination: Displacement of the bromide with an amine source, such as ammonia or a protected amine equivalent.
Acetylation: Acylation of the resulting amine to yield the final product.
Fragment A Synthesis: Preparation of a 5-(aminomethyl)furan derivative, which is then acetylated to give N-(furan-2-ylmethyl)acetamide. This fragment would also need to be functionalized at the 2-position for subsequent coupling, for example, as a 2-halofuran or a 2-boronic acid derivative.
Fragment B Synthesis: Preparation of a 3-functionalized furan, such as 3-bromofuran or furan-3-boronic acid.
Cross-Coupling: The two fragments are then coupled using a palladium-catalyzed reaction, such as a Suzuki or Stille coupling, to form the final this compound.
Intermediate Identification: In both strategies, the key intermediates would be functionalized furan and bifuran compounds. For instance, in a convergent Suzuki coupling approach, key intermediates would be:
Intermediate 1: 5-((acetylamino)methyl)furan-2-boronic acid
Intermediate 2: 3-Bromofuran
The following table provides a comparison of linear and convergent approaches.
| Synthetic Strategy | Advantages | Disadvantages | Key Intermediates |
| Linear | Simpler to plan conceptually. | Lower overall yield for long sequences, purification can be challenging. | Halogenated furans, functionalized bifuran precursors. |
| Convergent | Higher overall yield, allows for parallel synthesis of fragments. | Requires more complex planning and synthesis of advanced fragments. | Functionalized furan fragments (e.g., boronic acids and halides). |
The application of green chemistry principles is increasingly important in the design of synthetic routes. For the synthesis of this compound, several aspects of green chemistry can be considered.
Atom Economy: The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final product. Palladium-catalyzed cross-coupling reactions, which are key to forming the bifuran linkage, are generally high in atom economy. Addition reactions and catalytic reactions are preferred over stoichiometric reactions.
Use of Safer Solvents: The choice of solvents has a significant impact on the environmental footprint of a synthesis. Whenever possible, greener solvents such as water, ethanol, or supercritical CO2 should be considered. For palladium-catalyzed couplings, aqueous solvent systems have been shown to be effective.
Catalysis: The use of catalysts is a fundamental principle of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, and often under milder conditions. The palladium catalysts used in the cross-coupling steps are a prime example. The development of reusable heterogeneous catalysts is an active area of research to further improve the sustainability of these processes.
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to traditional heating.
The greenness of a synthetic route can be quantitatively assessed using metrics such as the E-factor (Environmental Factor), which measures the amount of waste produced per unit of product, and the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. The goal is to minimize both of these metrics.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
No published data are available for the NMR spectroscopic characterization of N-([2,3'-bifuran]-5-ylmethyl)acetamide.
Specific chemical shifts, coupling constants, and integration values for the protons of this compound are not documented in the scientific literature.
There are no reported ¹³C NMR data detailing the chemical shifts of the carbon backbone and functional groups for this compound.
Studies employing 2D NMR techniques to establish connectivity and spatial relationships within this compound have not been published.
There is no information available regarding dynamic NMR studies on this compound to analyze its conformational dynamics or rotational energy barriers.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
High-resolution mass spectrometry data, which would confirm the molecular formula and provide insight into the fragmentation pattern of this compound, are not available in the reviewed literature.
Interpretations of Mass Fragmentation Patterns
The mass fragmentation pattern of this compound, though not extensively documented in dedicated studies, can be predicted based on the established fragmentation of its constituent functional groups: the bifuran moiety and the N-substituted acetamide (B32628) side chain. Upon electron ionization, the molecule is expected to undergo a series of characteristic cleavage reactions.
The initial fragmentation is likely to involve the cleavage of the bond between the methylene (B1212753) group and the acetamide nitrogen (α-cleavage), a common pathway for amides. This would result in the formation of a stable [M-44] fragment corresponding to the loss of the acetamide group. Another probable fragmentation is the cleavage of the C-N bond of the amide, leading to the formation of an acylium ion.
The bifuran structure itself is expected to be relatively stable due to its aromaticity. However, fragmentation of the bifuran rings can occur, leading to smaller heterocyclic fragments. Cleavage of the bond connecting the two furan (B31954) rings is also a plausible fragmentation pathway. The presence of the methylene bridge offers another site for fragmentation, potentially leading to the formation of a tropylium-like ion if rearrangement occurs.
A proposed fragmentation scheme is outlined below:
α-cleavage: Loss of the acetamide group to form a stable bifuranmethyl cation.
Amide bond cleavage: Formation of an acylium ion and a bifuranmethyl radical.
Bifuran ring fragmentation: Cleavage of the furan rings to produce smaller, charged fragments.
Inter-ring cleavage: Scission of the bond connecting the two furan rings.
| Proposed Fragment Ion | m/z (mass-to-charge ratio) | Origin |
|---|---|---|
| [M]+• (Molecular Ion) | 191.06 | Parent Molecule |
| [M-CH2CO]+ | 149.05 | Loss of ketene (B1206846) from the molecular ion |
| [C9H7O2]+ | 147.04 | Loss of acetamide radical |
| [C8H7O]+ | 119.05 | Fragmentation of the bifuran ring |
| [C5H5O]+ | 81.03 | Furanomethyl cation |
| [CH3CO]+ | 43.02 | Acylium ion |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The infrared (IR) and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the secondary amide linkage and the bifuran rings. spcmc.ac.innih.govsns.it
Amide Group Vibrations:
The secondary amide group gives rise to several distinct vibrational modes. spcmc.ac.in The N-H stretching vibration is anticipated to appear as a single, relatively sharp band in the region of 3300-3100 cm⁻¹ in the IR spectrum. spectroscopyonline.comquimicaorganica.org The position and broadness of this band can be influenced by hydrogen bonding.
The most prominent amide absorption is the Amide I band, which primarily corresponds to the C=O stretching vibration. leibniz-fli.de This band is expected to be observed in the range of 1680-1630 cm⁻¹ and is typically strong in the IR spectrum and of variable intensity in the Raman spectrum. spectroscopyonline.comlibretexts.org
The Amide II band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is another key diagnostic feature for secondary amides. leibniz-fli.de It is expected to appear between 1570 and 1515 cm⁻¹ and is generally strong in the IR spectrum. spectroscopyonline.com
Bifuran Ring Vibrations:
The bifuran moiety will contribute a series of bands related to the stretching and bending vibrations of the furan rings. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the furan rings typically appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan rings will also produce characteristic bands, usually in the 1250-1020 cm⁻¹ region.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |
|---|---|---|---|---|
| Amide (N-H) | Stretching | 3300 - 3100 | 3300 - 3100 | Medium |
| Aromatic (C-H) | Stretching | 3100 - 3000 | 3100 - 3000 | Medium to Weak |
| Amide (C=O) | Amide I Stretch | 1680 - 1630 | 1680 - 1630 | Strong (IR), Variable (Raman) |
| Amide (N-H Bend/C-N Stretch) | Amide II | 1570 - 1515 | 1570 - 1515 | Strong (IR) |
| Bifuran (C=C) | Ring Stretching | 1600 - 1450 | 1600 - 1450 | Medium to Strong |
| Methylene (CH₂) | Scissoring | ~1465 | ~1465 | Medium |
| Bifuran (C-O-C) | Asymmetric/Symmetric Stretch | 1250 - 1020 | 1250 - 1020 | Strong |
| Amide (N-H) | Out-of-plane Bending | 800 - 666 | - | Broad, Medium |
Theoretical and Computational Chemistry of N 2,3 Bifuran 5 Ylmethyl Acetamide and Bifuran Systems
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has emerged as a leading computational method in chemistry and physics, offering a favorable balance between computational expense and accuracy for investigating the electronic and nuclear structures of molecular systems. google.comarxiv.orgcmu.edu This approach is particularly well-suited for studying molecules like N-([2,3'-bifuran]-5-ylmethyl)acetamide, enabling detailed exploration of its geometry, conformational possibilities, and electronic characteristics. DFT calculations, often employing functionals like B3LYP, are used to determine energy-minimized structures, vibrational frequencies, and properties related to the molecular orbitals. dtic.milyoutube.com
The process of geometry optimization within DFT is used to locate stationary points on the potential energy surface, ideally corresponding to the molecule's most stable three-dimensional structure. google.comnih.gov For a flexible molecule such as this compound, this process involves mapping a complex conformational landscape defined by the rotation around several key single bonds.
The most significant conformational feature of N-substituted acetamides is the hindered rotation around the C(O)-N amide bond. This gives rise to two distinct planar rotamers: the E (cis) and Z (trans) isomers. Computational studies on structurally similar molecules, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have shown that these rotamers are separated by a significant energy barrier, leading to their potential observation as distinct species in NMR spectroscopy. scielo.br DFT calculations can predict the relative stability of these isomers, with the Z form often being the lower energy conformer. scielo.br
Further conformational diversity arises from rotations around the N-CH2, CH2-furan, and the inter-ring C-C bonds. A relaxed scan of the dihedral angles associated with these bonds allows for the construction of a potential energy surface, identifying all low-energy, stable conformers. scielo.br The global minimum energy structure is found by comparing the energies of all identified stable conformers. researchgate.net
Table 1: Hypothetical Relative Energies of this compound Conformers
Calculated using DFT, illustrating the typical energy differences between stable forms based on amide rotation (E/Z) and side-chain orientation.
| Conformer | Key Dihedral Angles | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
|---|---|---|---|
| Z-anti | ω(O=C-N-C) ≈ 180° | 0.00 | ~75% |
| Z-gauche | ω(O=C-N-C) ≈ 180° | 0.55 | ~20% |
| E-anti | ω(O=C-N-C) ≈ 0° | 2.10 | ~4% |
| E-gauche | ω(O=C-N-C) ≈ 0° | 2.80 | ~1% |
Frontier Molecular Orbital (FMO) theory provides a framework for understanding the electronic properties and reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO indicates the region most susceptible to accepting electrons, reflecting its electrophilicity. youtube.comrowansci.com
For this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across the electron-rich bifuran rings. The LUMO is likely a π* anti-bonding orbital, with contributions from both the bifuran system and the carbonyl group of the acetamide (B32628) moiety.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. rsc.org This energy gap can also be a preliminary indicator of the electronic transition energies observed in UV-Visible spectroscopy. researchgate.net
Table 2: Typical Calculated Electronic Properties for Heteroaromatic Systems
Illustrative data from DFT calculations on bifuran and related moieties, providing insight into the expected electronic characteristics of this compound.
| Property | Bifuran System | Acetamide Moiety |
|---|---|---|
| HOMO Energy | ~ -5.5 to -6.0 eV | ~ -9.0 eV |
| LUMO Energy | ~ -1.0 to -1.5 eV | ~ +2.0 eV |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | ~ 11.0 eV |
Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common and reliable approach for calculating nuclear magnetic shielding tensors. globalresearchonline.net These tensors are then converted into NMR chemical shifts (¹H and ¹³C). To improve accuracy and account for systematic errors in the calculations, the computed shielding constants are often linearly scaled against experimental data from a set of known compounds. nih.govnih.gov This methodology can reliably predict chemical shifts, often with a mean absolute deviation of less than 2 ppm for ¹³C and 0.2 ppm for ¹H, aiding in the assignment of complex spectra. nih.gov
IR Frequencies: DFT calculations can also determine the vibrational modes of a molecule. dtic.mil The calculation of second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies and their corresponding IR intensities. dtic.mil Due to the neglect of anharmonicity and other approximations, calculated frequencies are typically higher than experimental values. Consequently, they are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experiment. mdpi.com This allows for the confident assignment of key vibrational bands, such as the strong amide C=O stretch, and various C-O and C=C stretching modes within the bifuran rings. globalresearchonline.net
Table 3: Predicted Characteristic Vibrational Frequencies
Illustrative DFT-calculated (scaled) IR frequencies for key functional groups in this compound.
| Vibrational Mode | Typical Scaled Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Amide C=O Stretch | 1650 - 1680 | Strong |
| Furan (B31954) Ring C=C Stretch | 1550 - 1600 | Medium-Strong |
| Furan Ring C-O-C Asymmetric Stretch | 1150 - 1200 | Strong |
| Amide C-N Stretch | 1350 - 1400 | Medium |
Aromaticity and Electronic Delocalization in Bifuran Scaffolds
While aromaticity is a qualitative concept, several computational indices have been developed to quantify it.
Magnetic Criteria: The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic descriptor of aromaticity. It is calculated as the negative of the magnetic shielding at a non-atomic point, typically the ring's geometric center (NICS(0)) or 1 Å above it (NICS(1)). semanticscholar.org Highly negative NICS values are indicative of a diatropic ring current and, thus, aromatic character.
Geometric Criteria: The Harmonic Oscillator Model of Aromaticity (HOMA) index quantifies aromaticity based on the degree of bond length equalization within a ring. A HOMA value of 1 corresponds to a fully aromatic system (like benzene), while values approaching 0 indicate a non-aromatic, bond-alternating system. semanticscholar.org
Energetic Criteria: Aromatic Stabilization Energy (ASE) is a thermodynamic measure of the extra stability conferred by electron delocalization, often calculated via isodesmic or homodesmotic reactions that preserve bond types. nih.gov
Electronic Criteria: Indices based on electron delocalization, such as the Para-Delocalization Index (PDI) and the Fluctuation Index (FLU), can also provide quantitative measures of aromaticity. nih.gov
For furan, these indices consistently point to a moderate level of aromaticity, significantly lower than that of benzene.
Table 4: Calculated Aromaticity Indices for Furan
Typical values for a single furan ring, indicating its moderate aromatic character compared to benzene.
| Index | Typical Value for Furan | Reference Value (Benzene) |
|---|---|---|
| NICS(1) (ppm) | -12 to -14 | -10 to -11 |
| HOMA | ~0.78 | 1.00 |
| ASE (kcal/mol) | ~16 | ~30 |
The properties of the bifuran scaffold are best understood in comparison to other common heteroaromatic systems. The generally accepted order of aromaticity for five-membered heterocycles is thiophene > pyrrole > furan. semanticscholar.orgnih.govchemrxiv.org This trend is attributed to factors including the electronegativity of the heteroatom and the effectiveness of the overlap between the heteroatom's lone pair p-orbital and the carbon p-orbitals. chemrxiv.org
Versus Bithiophenes: Thiophene is more aromatic than furan, and this difference persists in their oligomeric forms. This lower aromaticity in oligofurans can lead to a more pronounced quinoidal character in the molecular backbone, which in turn results in lower oxidation potentials compared to their thiophene analogs. nih.gov However, bifuran units have been shown to bestow certain advantages in π-conjugated systems, such as higher fluorescence, greater solubility, and increased stability of oxidized species when compared to bithiophene units. rsc.org
Versus Bipyridines: In contrast to the π-excessive nature of furan rings (where the heteroatom contributes two electrons to the 6π system), pyridine rings are π-deficient. This fundamental electronic difference leads to vastly different chemical reactivity and properties.
Versus Bipyrroles: Pyrrole is more aromatic than furan, as the lower electronegativity of nitrogen allows for more effective delocalization of its lone pair into the π-system. nih.govresearchgate.net
This comparative context is crucial for the rational design of new materials, where the choice of heteroaromatic scaffold can be used to tune electronic properties like the HOMO-LUMO gap, fluorescence, and charge transport characteristics. rsc.org
Influence of Substitution Patterns on Aromaticity and Reactivity
The aromaticity and reactivity of bifuran systems are significantly influenced by the nature and position of substituents. Furan itself is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution, primarily at the 2-position, due to the stabilizing effect of the oxygen atom on the intermediate carbocation. pearson.com The electron-rich nature of the furan ring makes it more reactive than benzene. pearson.com
The aromaticity of five-membered heterocycles like furan is dependent on the electronegativity of the heteroatom. pharmaguideline.comslideshare.net The highly electronegative oxygen atom in furan holds its lone pair of electrons more tightly, which can reduce the ease of delocalization and thus decrease aromaticity compared to other heterocycles like pyrrole or thiophene. pharmaguideline.comslideshare.net
In a bifuran system, the interaction between the two furan rings and the influence of substituents can alter the electron density distribution and, consequently, the reactivity of different positions on the rings. For a compound like this compound, the acetamide group attached to one of the furan rings via a methylene (B1212753) linker will have a notable effect.
Interactive Data Table: Predicted Reactivity of Substituted Bifuran Systems
| Substituent Group | Position of Substitution | Predicted Effect on Aromaticity | Predicted Change in Reactivity Towards Electrophiles |
| -CH₃ (Electron-donating) | 2- or 5-position | Increase | Increase |
| -NO₂ (Electron-withdrawing) | 2- or 5-position | Decrease | Decrease |
| -COCH₃ (Electron-withdrawing) | 2- or 5-position | Decrease | Decrease |
| -OH (Electron-donating) | 2- or 5-position | Increase | Increase |
| -CH₂NHCOCH₃ (as in the target molecule) | 5-position | Moderate Increase | Moderate Increase |
Note: This table represents predicted trends based on general principles of organic chemistry.
The acetamidomethyl group at the 5-position of the 2,3'-bifuran system is expected to be weakly activating towards electrophilic substitution on that furan ring. The nitrogen lone pair can participate in resonance, increasing the electron density of the ring. Theoretical studies can quantify these effects by calculating molecular electrostatic potential maps and frontier molecular orbital energies (HOMO-LUMO).
Computational Studies of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of organic reactions. rsc.org For this compound, computational studies could investigate various reaction pathways, such as electrophilic substitution, by modeling the potential energy surface. These studies can identify transition states and intermediates, providing a detailed picture of the reaction mechanism.
For instance, in the case of electrophilic attack on a bifuran system, density functional theory (DFT) calculations can be employed to determine the relative energies of the sigma-complexes formed by attack at different positions. This allows for the prediction of regioselectivity. researchgate.net
Recent advancements in computational methods allow for the study of increasingly complex reaction mechanisms, including the role of non-covalent interactions and reaction dynamics. rsc.org For a molecule like this compound, computational studies could explore its conformational landscape and how different conformers might influence its reactivity.
Advanced Quantum Chemical Methods for Excited State Calculations
The study of the excited states of molecules is crucial for understanding their photophysical properties, such as absorption and fluorescence. For bifuran systems, which are components of some π-conjugated materials, understanding their excited state behavior is particularly important. nih.gov
Advanced quantum chemical methods are necessary for accurate calculations of excited states. While time-dependent density functional theory (TD-DFT) is a widely used method, its accuracy can be limited, especially for certain types of excited states. uci.edu For oligofurans, including bifuran, theoretical studies have shown that the choice of the functional in DFT calculations is critical for obtaining results that agree with experimental data. mdpi.com
More sophisticated methods, such as those based on Green's function theory (e.g., GW/BSE) or multireference methods like the complete active space self-consistent field (CASSCF) and its extensions (e.g., CASPT2, NEVPT2), can provide more accurate descriptions of excited states. researchgate.net A combined density functional/multi-reference configuration interaction (DFT/MRCI) method has also been successfully used to compute the spectral properties of furan. researchgate.net
Recent progress has also been made in excited-state-specific quantum chemistry and quantum Monte Carlo methods, which show promise for providing reliably accurate predictions for various types of excited states. osti.gov These advanced computational techniques are essential for a detailed understanding of the photochemistry and photophysics of this compound and related bifuran systems.
Applications of Bifuran Systems in Advanced Materials and Chemical Synthesis
Bifuran Derivatives as Monomers for High-Performance Polymers
The rigid, conjugated structure of the bifuran moiety makes it an excellent candidate for incorporation into polymer backbones. Bifuran-containing monomers, derived from renewable resources like furfural, are being developed to create bioplastics that can compete with and even surpass the performance of traditional petroleum-based polymers. acs.orgacs.org
Development of Bio-based Polyesters and Polyamides with Enhanced Characteristics
Bifuran units, when used as monomers, can significantly enhance the properties of polyesters and polyamides. Bifuran dicarboxylic acids and diamines are key building blocks for these materials. researchgate.netrsc.org
Polyesters: The incorporation of monomers like 2,2′-bifuran-5,5′-dicarboxylic acid (BFDCA) into polyesters, such as in poly(butylene bifuranoate) (PBBf), has been shown to increase the glass transition temperature (Tg) of the resulting polymer. nih.govresearchgate.net This imparts greater rigidity and thermal stability at elevated temperatures compared to polyesters made from single furan (B31954) rings, like poly(butylene furanoate) (PBF), or even the petroleum-based workhorse, polyethylene (B3416737) terephthalate (B1205515) (PET). acs.orgresearchgate.net Furthermore, these bifuran-based polyesters exhibit excellent gas barrier properties, making them suitable for demanding applications like food packaging. acs.orgrsc.org
Polyamides: Similarly, bifuran-based diamines can be polymerized with various diacid chlorides to produce a range of bio-based polyamides. acs.org A comparative study of polyamides containing a bifuran moiety versus those with a single furan ring demonstrated that the bifuran structure acts as a rigid unit, leading to a higher glass transition temperature. acs.org For example, a fully furan-based polyamide synthesized from bifurfurylamine and 2,5-furan dicarboxylic acid exhibits a high Tg of 193 °C. acs.orgresearchgate.net This demonstrates the suitability of bifuran monomers for creating high-performance engineering bioplastics.
| Property | Poly(butylene furanoate) (PBF) | Poly(butylene bifuranoate) (PBBf) | Poly(ethylene terephthalate) (PET) |
| Monomers | 2,5-Furandicarboxylic acid, 1,4-Butanediol | 2,2'-Bifuran-5,5'-dicarboxylic acid, 1,4-Butanediol | Terephthalic acid, Ethylene glycol |
| Glass Transition (Tg) | ~45-50 °C | ~80-90 °C | ~70-80 °C |
| Key Advantage | Bio-based | Higher Tg, Enhanced UV absorption, Bio-based | Established commodity plastic |
Table 1. Comparison of thermal properties of furan-based polyesters versus PET. Data synthesized from multiple sources. acs.orgnih.gov
Engineering Materials with Specific Optical Properties (e.g., UV Absorbance, Fluorescence)
The extended π-conjugated system of the bifuran moiety provides inherent optical properties that can be harnessed in advanced materials.
UV Absorbance: Polyesters and polyamides containing bifuran units exhibit strong absorption of ultraviolet (UV) radiation. acs.org This property is a direct result of the conjugated bi-heteroaryl core. acs.org Copolyesters incorporating bifuran units can be melt-pressed into highly transparent films that have very low UV light transmission, making them excellent UV-blocking materials for applications such as protective coatings or specialized packaging. acs.orgnih.gov
Fluorescence: The planarity and rigidity of the bifuran structure are conducive to strong fluorescence. While oligofurans are known for their high fluorescence, they can suffer from instability. huji.ac.il To address this, more stable structures like bifuran-imide (BFI) have been developed. BFI-containing oligomers and polymers exhibit strong fluorescence with high quantum yields (up to 81% in solution) and are significantly more stable than their parent oligofuran counterparts, making them ideal candidates for materials in organic light-emitting diodes (OLEDs). huji.ac.il Furan derivatives have also been developed as fluorescent probes for imaging in biological systems. researchgate.net
| Compound Class | Absorption Max (λmax) | Emission Max (λem) | Key Optical Feature | Application Area |
| Bifuran Copolyesters | Strong UV Absorbance | N/A | UV-blocking | Packaging, Coatings |
| Bifuran-Imide (BFI) Polymers | ~450-470 nm | ~540-560 nm | Strong Fluorescence | Organic Electronics (OLEDs) |
| Furan-based Fluorescent Probes | ~350-360 nm | ~430-450 nm | High Quantum Yield | Bio-imaging |
Table 2. Representative optical properties of furan and bifuran-based materials. Data synthesized from multiple sources. acs.orghuji.ac.ilresearchgate.net
Utilization in Conjugated Systems for Organic Electronics
Conjugated polymers are the active materials in a range of organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. qscience.com Furan- and bifuran-based polymers are emerging as promising candidates in this field. spiedigitallibrary.org The furan backbone provides excellent rigidity, which is beneficial for achieving tight molecular stacking and high charge mobility. spiedigitallibrary.org
While polythiophenes have dominated the field, their furan-based analogues (polyfurans) offer advantages such as higher rigidity, stronger fluorescence, and greater solubility. huji.ac.il The primary challenge has been the environmental stability of simple polyfurans. The development of more robust building blocks, such as the bifuran-imide (BFI) unit, has been a significant step forward. Polymers based on BFI are significantly more stable thermally and photochemically, while retaining the desirable properties of high fluorescence, good solubility, and solid-state packing, making them highly suitable for applications in organic electronics. huji.ac.il
Bifuran and Furan Scaffolds as Building Blocks in Complex Organic Synthesis
Beyond polymerization, the furan and bifuran rings are exceptionally versatile synthons for constructing complex molecules. acs.org Furan's unique reactivity allows it to participate in a wide array of chemical transformations, serving as a precursor to many other functionalities. acs.org
Construction of Diverse Chemical Libraries
The furan scaffold is an ideal starting point for combinatorial chemistry and the generation of large libraries of diverse small molecules for drug discovery and high-throughput screening. nih.govscispace.com A common and powerful strategy involves the synthesis of a key intermediate, such as a multi-substituted 3-iodofuran, which can then be subjected to a variety of palladium-catalyzed coupling reactions. acs.orgresearchgate.net
This approach allows for rapid diversification. Using reactions like Suzuki–Miyaura, Sonogashira, Heck, and aminocarbonylation, different substituents can be installed at various positions on the furan ring, quickly generating a large library of 2,3,4,5-tetrasubstituted furans from a single precursor. nih.govacs.org This methodology enables the exploration of a vast chemical space to identify molecules with potential biological activity. acs.org
Design of Ligands and Molecular Probes for Chemical Biology Studies
The unique structural and electronic properties of furan and bifuran derivatives make them valuable components in the design of molecules for chemical biology. researchgate.net
Molecular Probes: Furan-containing molecules have been designed as fluorescent probes for biological imaging. researchgate.net For instance, furan-decorated nucleoside analogues have been synthesized and evaluated for use as responsive fluorescent probes in nucleic acids. nih.gov These probes can be incorporated into DNA or RNA, and their fluorescence can report on the local microenvironment, providing insights into biomolecular structure and dynamics. nih.gov Furthermore, molecular probes have been developed that use the furan moiety's reactivity in Diels-Alder reactions to covalently tag and identify furan-containing natural products within complex biological mixtures. nih.govpurdue.edu This reactivity-based probing is a powerful tool for natural product discovery. nih.gov
Ligands: The ability of furan and its derivatives to adopt specific conformations and engage in various intermolecular interactions makes them useful scaffolds for designing ligands that can bind to biological targets like proteins or nucleic acids. rsc.orgmdpi.com The synthesis of diverse chemical libraries based on these scaffolds is a key strategy in the discovery of new bioactive compounds and the development of novel therapeutics. nih.gov
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Specific Bifuran Isomers and Substituted Derivatives
The targeted synthesis of the 2,3'-bifuran isomer, as opposed to the more commonly studied 2,2'- and 3,3'-isomers, presents a significant synthetic challenge and a key area for future research. Current methods for creating bifuran linkages often yield mixtures of isomers, necessitating laborious separation techniques. Future synthetic endeavors should focus on developing highly regioselective cross-coupling strategies.
Transition metal-catalyzed cross-coupling reactions are among the most direct methods for constructing polysubstituted furans. nih.gov Future work could explore novel catalyst systems, perhaps employing directing groups on one of the furan (B31954) rings to enforce the desired 2,3'-connectivity. Microwave-enhanced Diels-Alder reactions of furan and substituted furan with acetylenic dienophiles have shown promise for creating multisubstituted furans in high yields within minutes, a technique that could be adapted for specific isomer synthesis. mdpi.org Additionally, the development of one-pot cascade reactions, which can rapidly build molecular complexity from simple starting materials, would be a highly efficient route to N-([2,3'-bifuran]-5-ylmethyl)acetamide and its derivatives. organic-chemistry.org
The synthesis of a library of derivatives, with varied substituents on the bifuran core and the acetamide (B32628) moiety, will be crucial for structure-activity relationship (SAR) studies. This will enable the fine-tuning of the molecule's electronic and physical properties for specific applications.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Regioselective Cross-Coupling | High specificity for the 2,3'-isomer | Development of novel catalysts and directing group strategies |
| Microwave-Assisted Synthesis | Rapid reaction times and high yields | Optimization of reaction conditions for isomeric control |
| Cascade Reactions | High efficiency and atom economy | Design of multi-step one-pot procedures |
Advanced Computational Modeling for Predictive Design and Reactivity
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of novel molecules like this compound, thereby guiding synthetic efforts and accelerating discovery. compchem.nl Density Functional Theory (DFT) can be employed to investigate the molecule's electronic structure, conformational preferences, and spectroscopic signatures. researchgate.net Such studies can provide insights into the stability of the 2,3'-bifuran linkage compared to other isomers and predict its reactivity in various chemical transformations.
Future computational work should focus on developing quantitative structure-activity relationship (QSAR) models. unirioja.es By correlating computed molecular descriptors with experimentally determined properties of a series of bifuran derivatives, these models can predict the bioactivity or material performance of yet-to-be-synthesized compounds. Molecular dynamics simulations can further be used to understand how these molecules interact with biological targets or self-assemble into larger structures for material applications. mdpi.com
| Computational Method | Application | Research Goal |
| Density Functional Theory (DFT) | Electronic structure, stability, reactivity prediction | Understanding the fundamental properties of the 2,3'-bifuran core |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or material properties | Guiding the design of derivatives with enhanced performance |
| Molecular Dynamics (MD) | Simulating molecular interactions and self-assembly | Elucidating mechanisms of action and material formation |
Expansion of Bifuran-Containing Materials into Emerging Technologies
The unique electronic and structural features of the bifuran scaffold suggest that this compound and its derivatives could find applications in a range of emerging technologies. Furan-based polymers are being explored as bio-based alternatives to petroleum-derived plastics and for their potential in organic electronics. researchgate.netoulu.fi
The introduction of the bifuran unit can enhance the thermal properties and UV absorbance of polymers. acs.org Future research should explore the incorporation of this compound as a monomer or functional additive in polymers. This could lead to the development of high-performance bioplastics with improved thermal stability and UV resistance. researchgate.net In the realm of organic electronics, the π-conjugated system of the bifuran core makes it a candidate for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. huji.ac.ilacs.org The acetamide group could be modified to tune the molecule's solubility and solid-state packing, which are critical for device performance.
| Technology Area | Potential Application | Key Research Focus |
| Bioplastics | Monomer or additive for enhanced properties | Improving thermal stability and UV resistance of bio-based polymers |
| Organic Electronics | Active material in OFETs, OLEDs, and solar cells | Tuning electronic properties and solid-state morphology |
| Biomedical Materials | Scaffolds for drug delivery or tissue engineering | Investigating biocompatibility and functionalization |
Synergistic Approaches Combining Synthetic and Theoretical Investigations
The most rapid and insightful progress in understanding and applying this compound will come from a close integration of synthetic and theoretical research. mdpi.com Computational predictions can guide the design of synthetic targets with desired properties, saving significant time and resources in the laboratory. acs.org In turn, experimental results provide crucial data for refining and validating theoretical models.
An iterative loop of design, synthesis, characterization, and modeling will be essential. For example, computational studies could predict a derivative with optimal electronic properties for an organic semiconductor. researchgate.net This molecule would then be synthesized, and its properties measured. Any discrepancies between the predicted and experimental values would be used to improve the computational model, leading to more accurate predictions in the future. This synergistic approach has been successfully applied to the study of other heterocyclic compounds and will be vital for unlocking the full potential of the 2,3'-bifuran scaffold. researchgate.net
Q & A
Q. What are the validated synthetic routes for N-([2,3'-bifuran]-5-ylmethyl)acetamide?
The synthesis typically involves coupling a bifuran derivative with an acetamide precursor. Key steps include:
- Microwave-assisted amidation : Optimized for efficiency, using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO⁻ under mild conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction yields by stabilizing intermediates.
- Purification : Column chromatography or crystallization ensures ≥95% purity, critical for reproducible biological testing .
Q. How is structural integrity confirmed for this compound?
- NMR spectroscopy : ¹H and ¹³C NMR verify the bifuran-acetamide linkage and absence of regioisomers. Key signals include furan protons (δ 6.2–7.5 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., m/z calculated for C₁₆H₁₄ClFNO₃: 330.0744) .
- IR spectroscopy : Detects amide C=O stretches (~1650–1680 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
Q. What are the common chemical reactions involving this compound?
- Oxidation : Furan rings oxidize to diketones using KMnO₄/CrO₃, altering electronic properties for structure-activity studies .
- Nucleophilic substitution : Chlorine/fluorine on the benzamide moiety can be replaced with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .
- Reduction : LiAlH₄ reduces amides to amines, enabling derivatization for biological assays .
Advanced Research Questions
Q. What is the mechanistic basis for its biological activity?
- π-π stacking : The bifuran moiety interacts with aromatic residues in enzyme active sites (e.g., kinases), disrupting substrate binding .
- Hydrogen bonding : The acetamide carbonyl forms hydrogen bonds with catalytic residues (e.g., serine in hydrolases), modulating enzymatic activity .
- Electrostatic effects : Halogen substituents (Cl/F) enhance binding affinity via polar interactions with hydrophobic pockets .
Q. How to resolve contradictions in reported bioactivity data?
- Purity validation : Contradictions may arise from impurities; use HPLC (≥98% purity) and elemental analysis for batch consistency .
- Assay conditions : Compare IC₅₀ values under standardized protocols (e.g., ATP concentration in kinase assays). Discrepancies in cytotoxicity (e.g., 10 µM vs. 50 µM IC₅₀) may stem from cell line variability .
- Metabolic stability : Differences in hepatocyte clearance rates (e.g., human vs. murine) can explain in vivo vs. in vitro efficacy gaps .
Q. How does this compound compare to structurally similar analogs?
| Property | This compound | N-(3,4-Dimethylphenyl)-chromeno-pyrimidine |
|---|---|---|
| Antimicrobial Activity | MIC: 8 µg/mL (S. aureus) | MIC: 16 µg/mL (S. aureus) |
| LogP | 2.1 | 3.5 |
| Solubility (PBS) | 12 µM | 5 µM |
- Key differentiator : The bifuran core enhances solubility and microbial penetration compared to bulkier chromeno-pyrimidine analogs .
Q. Methodological Recommendations
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., PDB: 3ERT for kinase inhibition) .
- In vivo testing : Administer intraperitoneally in BALB/c mice (10–50 mg/kg) with PK analysis to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
